An In-Depth Technical Guide to the Chemical Properties and Applications of N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal
An In-Depth Technical Guide to the Chemical Properties and Applications of N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal
Executive Summary: In the rapidly advancing field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule that connects the targeting antibody to the cytotoxic payload is of paramount importance.[1][2] N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is a sophisticated heterobifunctional linker designed for this purpose. It offers a unique combination of functionalities: a thiol-reactive maleimide for payload attachment, a short PEG spacer to enhance solubility, and orthogonally protected amine and carboxyl groups on a lysine backbone for subsequent conjugation steps.[3][4] This guide provides a detailed examination of its chemical properties, reaction mechanisms, and a practical workflow for its application, aimed at researchers, chemists, and drug development professionals.
Molecular Dissection and Physicochemical Properties
N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is a molecule engineered for controlled, multi-step bioconjugation. Its structure is built around an L-Lysine core, providing a chiral scaffold with three distinct points for functionalization.[3]
Chemical Structure and Key Functional Groups
The molecule's design incorporates several key chemical moieties, each with a specific role in the bioconjugation process:
-
Maleimide Group: Attached to the C-terminus of the lysine core, this group is a highly specific reactor for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins or thiol-modified payloads.[5][6]
-
N-Boc (tert-Butyloxycarbonyl) Group: This acid-labile protecting group caps the α-amine of the lysine. Its removal under acidic conditions, such as with trifluoroacetic acid (TFA), reveals a primary amine for further reactions.[7]
-
PEG1 (Single Ethylene Glycol Unit): This short, hydrophilic spacer is attached to the ε-amine. It serves to increase the water solubility of the linker and the final conjugate, which is critical when dealing with hydrophobic payloads, thereby reducing the risk of aggregation.[][9][10]
-
t-Butyl Ester Group: This protecting group terminates the PEG spacer. It is also cleaved under acidic conditions, often concurrently with the Boc group, to expose a carboxylic acid.[11][12]
Caption: Chemical structure of the heterobifunctional linker.
Physicochemical Data
A summary of the key physical and chemical properties is presented below. These values are critical for experimental design, including calculating molar equivalents and selecting appropriate solvents.
| Property | Value | Source |
| Molecular Formula | C27H44N4O9 | [4] |
| Molecular Weight | 568.7 g/mol | [4] |
| CAS Number | 2665661-79-8 | [4] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Purity | ≥95% | [4] |
| Solubility | Soluble in DMSO, DMF, DCM | [4] |
| Storage Conditions | -20°C, desiccated | [4] |
The Chemistry of Conjugation: A Mechanistic Perspective
The utility of this linker lies in the distinct and controllable reactivity of its functional groups. Understanding the underlying mechanisms is essential for optimizing reaction conditions and ensuring the integrity of the final bioconjugate.
The Maleimide Moiety: A Thiol-Specific Handle
The conjugation of maleimides to thiols is a cornerstone of bioconjugation, prized for its speed and specificity under mild conditions.[5] This reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond, forming a stable thioether linkage.[5]
-
Mechanism of Thioether Bond Formation: The reaction is highly efficient and is considered a type of "click chemistry".[6]
-
Critical Parameters - The Role of pH: The reaction rate is highly pH-dependent. The optimal pH range is 6.5-7.5, where the thiol exists in its more nucleophilic thiolate anion form without significant competing reactions from amines.[6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6] However, at pH values above 7.5, competitive reactions with primary amines can occur.[6] Below pH 6.5, the rate decreases as the thiol is predominantly in its protonated, less reactive state.
-
Stability and Side Reactions: While the resulting thioether bond is generally stable, the maleimide ring itself can undergo hydrolysis, particularly at higher pH.[6] This opens the ring to form a maleamic acid, which is unreactive towards thiols. Therefore, aqueous storage of maleimide-containing linkers is not recommended.[6] Another potential side reaction, especially with N-terminal cysteine peptides, is a rearrangement to form a thiazine structure, which can be minimized by performing the conjugation at a slightly acidic pH (around 5.0-6.0).[5][13][14]
Caption: pH dependence of the thiol-maleimide reaction.
The Orthogonal Protecting Groups: Boc and t-Butyl Ester
The Boc and t-butyl ester groups are designed to be stable under the conditions required for the maleimide-thiol conjugation (neutral pH) but can be removed simultaneously under acidic conditions. This is the principle of "orthogonal protection," which allows for sequential, controlled reactions.[]
-
Mechanism of Acid-Catalyzed Deprotection: Both protecting groups are removed by treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA), often in a solvent like Dichloromethane (DCM).[16] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation.[16] The resulting carbamic acid (from the Boc group) spontaneously decarboxylates to release the free amine and carbon dioxide.[16] The t-butyl ester is hydrolyzed to the carboxylic acid.[12]
Caption: Workflow for Boc and t-butyl ester deprotection.
Practical Application: A Stepwise Workflow for ADC Synthesis
This linker is ideally suited for a two-stage conjugation strategy, which is common in the synthesis of ADCs.[][17] This approach ensures a more homogenous final product.
Workflow Overview
The general workflow involves first attaching a thiol-containing payload to the linker, purifying the intermediate, deprotecting the linker, and finally conjugating it to the antibody.
Caption: General workflow for ADC synthesis using the linker.
Detailed Experimental Protocols
Step 1: Conjugation of Linker to Thiol-Containing Payload
-
Dissolve the Payload: Dissolve the thiol-containing payload (e.g., a cytotoxic drug) in an appropriate organic solvent like DMSO or DMF.
-
Dissolve the Linker: In a separate vial, dissolve N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal in the same solvent to a known concentration (e.g., 10 mM).
-
Reaction Setup: Add 1.1 to 1.5 molar equivalents of the linker solution to the payload solution. Add a conjugation buffer (e.g., phosphate buffer with EDTA) to achieve a final pH of 6.8-7.2 and an organic co-solvent concentration of 10-20%.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, protected from light.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate mass.
-
Purification: Once the reaction is complete, purify the linker-payload conjugate using reverse-phase HPLC. Lyophilize the collected fractions to obtain a pure, solid product.
Causality: Using a slight excess of the linker ensures complete consumption of the valuable payload. The pH is maintained in the optimal 6.5-7.5 range for specific and rapid thiol-maleimide reaction.[6] Purification is critical to remove any unreacted starting materials before the next step.
Step 2: Deprotection of the Linker-Payload Conjugate
-
Dissolution: Dissolve the purified linker-payload conjugate in anhydrous Dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add an excess of Trifluoroacetic Acid (TFA), typically to a final concentration of 20-50% (v/v).[18]
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Effervescence (CO2 evolution) may be observed.[16]
-
Removal of Volatiles: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
-
Final Product: The resulting deprotected (activated) linker-payload is often obtained as a TFA salt and can be used directly in the next step or further purified if necessary.
Causality: Anhydrous conditions prevent unwanted side reactions. TFA is a strong acid that efficiently cleaves both the Boc and t-butyl ester groups.[12][16] Performing the reaction at 0°C initially helps to control any potential exothermic effects.
Step 3: Conjugation to the Antibody
-
Antibody Preparation: Prepare the antibody in a suitable buffer, such as PBS, at a pH of 7.5-8.5 for subsequent amine-reactive chemistry.
-
Linker-Payload Activation (if needed): If conjugating to the antibody's lysine residues, the newly exposed carboxylic acid on the linker-payload must be activated. Dissolve the deprotected linker-payload in anhydrous DMF and add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to form an amine-reactive sulfo-NHS ester.
-
Conjugation: Add the activated linker-payload solution to the antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).
-
Incubation: Gently mix and allow the reaction to proceed for 2-4 hours at room temperature or 4°C overnight.
-
Purification: Remove unreacted linker-payload and purify the final ADC using size-exclusion chromatography (SEC) or tangential flow filtration.[17]
-
Characterization: Characterize the final ADC for purity, aggregation, and DAR using techniques like HIC-HPLC, SEC, and mass spectrometry.
Causality: The pH is raised for the final step to ensure the antibody's lysine residues are deprotonated and nucleophilic, allowing them to efficiently react with the activated NHS ester. SEC is the standard method for purifying large biomolecules like antibodies from small molecule reagents.[17]
Conclusion: A Versatile Tool for Advanced Bioconjugate Development
N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal represents a highly versatile and powerful tool in the bioconjugation toolbox. Its carefully designed architecture, featuring a thiol-reactive maleimide and orthogonally protected amine and carboxyl groups, provides researchers with precise control over the construction of complex bioconjugates. The inclusion of a PEG spacer further enhances the physicochemical properties of the final product, addressing common challenges like solubility and aggregation.[10][19] By understanding the specific chemical mechanisms governing each functional group, scientists can optimize reaction protocols to build next-generation targeted therapies like ADCs with improved homogeneity, stability, and therapeutic potential.
References
-
Villain, M. (2021, October 4). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. Bachem. [Link]
-
AxisPharm. N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-NHS ester. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Villain, M., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA Examples. [Link]
-
St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. [Link]
-
ACS Publications. Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide. [Link]
-
ResearchGate. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]
-
Polymer Chemistry. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]
-
ACS GCI Pharmaceutical Roundtable. Acids. [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Linker Design for Antibody–Drug Conjugates. [Link]
-
Biopharma PEG. ADC Linkers. [Link]
-
NIH. (2015). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. [Link]
-
University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]
-
NIH. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). [Link]
-
ADC Review. (2019). What are PEG Linkers?. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
Sources
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal, 2665661-79-8 | BroadPharm [broadpharm.com]
- 5. bachem.com [bachem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. adcreview.com [adcreview.com]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. Acids - Wordpress [reagents.acsgcipr.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Boc Deprotection - TFA [commonorganicchemistry.com]
- 19. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
